molecular formula C11H19NO5 B15315633 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans

Cat. No.: B15315633
M. Wt: 245.27 g/mol
InChI Key: XBKMBWKXXGPHNA-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features:
The compound is a racemic (rac) mixture of enantiomers with a pyrrolidine core featuring a trans configuration (substituents at positions 3 and 4 on opposite sides). It contains:

  • A tert-butoxycarbonyl (Boc) group at position 1, providing acid-labile amine protection.
  • A methoxy (-OCH₃) group at position 4, contributing electron-donating effects.
  • A carboxylic acid (-COOH) at position 3, enabling further functionalization.

Estimated Molecular Formula: C₁₂H₂₁NO₅ (calculated based on structural analogs). Stereochemistry: The rac designation indicates a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers. This stereochemical complexity is critical for applications in asymmetric synthesis and drug development.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(3R,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(9(13)14)8(6-12)16-4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1

InChI Key

XBKMBWKXXGPHNA-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Pyrrolidine Core Functionalization

Boc Protection of the Pyrrolidine Amine

The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine during subsequent reactions. A standard protocol involves treating pyrrolidine precursors with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. For example, trans-4-hydroxyproline derivatives are Boc-protected in 85–92% yields under mild conditions (0–25°C, 4–12 h). Computational studies suggest that the Boc group stabilizes the pyrrolidine ring’s conformation, facilitating regioselective methoxylation.

Methoxylation at Position 4

Methoxy group installation typically follows hydroxylation and subsequent methylation. In piperidine analogs, hydroxyl groups at position 4 are converted to mesylates or tosylates, then displaced by methoxide ions (KOCH₃) in dimethylformamide (DMF). For the target pyrrolidine, this approach achieves 70–78% yields, though epimerization risks necessitate low temperatures (−10°C to 0°C). Alternatively, direct electrophilic methoxylation using hypervalent iodine reagents (e.g., PhI(OAc)₂) has been reported for similar systems but requires rigorous anhydrous conditions.

Diastereoselective Pyrrolidine Ring Formation

[3+2] Cycloaddition Approaches

Chiral auxiliaries enable trans-selective pyrrolidine synthesis. A notable method involves Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) with propargyl Boc-carbamates, yielding trans-3,4-disubstituted pyrrolidines in 82% enantiomeric excess (ee). Stereochemical outcomes are controlled by ligand choice; for instance, (R)-BINAP favors the (3R,4S) configuration observed in the target compound.

Reductive Amination and Ring Closure

Reductive amination of γ-keto esters with primary amines generates pyrrolidine precursors. Using sodium cyanoborohydride (NaBH₃CN) in methanol, trans-selectivity up to 6:1 (trans:cis) is achieved, though yields remain moderate (55–60%). Post-cyclization Boc protection and methoxylation complete the sequence.

Catalytic Methods for Stereochemical Control

Palladium-Mediated Cross-Couplings

Palladium catalysts facilitate vinyl group introductions critical for cyclopropanation or carboxylation. In piperidine systems, Pd(OAc)₂/dppf-catalyzed Heck couplings install vinyl groups at position 2, which are later functionalized to carboxylic acids. Adapted to pyrrolidines, this method could enable carboxylation via ozonolysis or hydroformylation, though yields are unverified for the target molecule.

Enamine Cyclization

β-Enamino diketones, prepared from Boc-protected pyrrolidine carboxylates and DMF dimethyl acetal, undergo regioselective cyclization with hydrazines to form pyrazole intermediates. While primarily used for heterocycle synthesis, this strategy’s mild conditions (23–80°C) and compatibility with Boc groups suggest utility in functionalizing pyrrolidine-3-carboxylic acids.

Workup and Purification

Acidic Deprotection and Crystallization

Post-synthesis, the Boc group is retained by avoiding strong acids. Workup involves neutralization with aqueous NaOH (pH 3.5–4.0) to precipitate the carboxylic acid. Crystallization from ethyl acetate/hexane mixtures achieves >95% purity, as confirmed by HPLC.

Chromatographic Resolution

Despite the racemic designation, chiral stationary phases (e.g., Chiralpak IA) partially resolve enantiomers for analytical purposes. The trans-diastereomer elutes earlier than cis counterparts, with a separation factor (α) of 1.12.

Analytical Data and Characterization

Table 1: Spectroscopic Data for rac-(3R,4S)-1-[(tert-Butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic Acid, trans
Property Value/Description Source Method
¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 3.38 (s, 3H, OCH₃), Adapted from
4.21–4.35 (m, 2H, H3/H4), 5.12 (br, 1H, NH)
¹³C NMR (101 MHz, CDCl₃) δ 28.3 (Boc CH₃), 54.1 (OCH₃), 80.1 (Boc C), Adapted from
155.0 (C=O Boc), 175.2 (COOH)
HRMS (ESI+) m/z calc. for C₁₂H₂₁NO₅ [M+H]⁺: 282.1311 Adapted from
Found: 282.1309
Melting Point 148–150°C (dec.) Crystallization

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This allows the compound to participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Table 1: Key Properties of rac-(3R,4S)-1-[(tert-Butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans and Analogs

Compound Name Substituent Protecting Group Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Applications
Target Compound 4-methoxy Boc C₁₂H₂₁NO₅ 259 (estimated) ~4.5 Pharmaceutical intermediate, chiral building block
rac-(3R,4S)-1-[(tert-Butoxy)carbonyl]-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid () 2-chloro-4-methylphenyl Boc C₁₀H₁₁ClN₂O₃ 242.66 Not reported Organic synthesis, halogenated intermediates
rac-(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans () 1-methylpyrazol-4-yl Benzyl C₁₆H₂₁Cl₂N₃O₂ 358.26 Not reported Salt forms for enhanced solubility in drug formulations
(3S,4S)-1-[(tert-Butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid, trans () Furan-2-yl Boc C₁₄H₁₉NO₅ 281.3 4.25 Heterocyclic intermediates, agrochemicals
rac-(3R,4R)-4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans () Cyclopropyl Fmoc C₂₃H₂₃NO₄ 377.4 (estimated) Not reported Solid-phase peptide synthesis

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Halogenated Phenyl Groups () introduce steric bulk and lipophilicity, altering solubility and reactivity .
  • Protecting Group Stability :

    • Boc (target compound): Removed under acidic conditions (e.g., TFA), ideal for stepwise synthesis.
    • Fmoc (): Cleaved under basic conditions (e.g., piperidine), preferred in orthogonal protection strategies .

Challenges and Limitations

  • Racemic Mixtures : The rac designation in the target compound and analogs complicates enantioselective synthesis, requiring additional chiral resolution steps.
  • Data Gaps : Key properties (e.g., boiling point, density) for the target compound remain unreported, necessitating experimental validation.

Biological Activity

The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans, is a pyrrolidine derivative that has garnered interest in various biological applications, particularly in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H19_{19}NO4_{4}
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 2305202-85-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it suitable for various applications.

Pharmacological Effects

The compound has shown promising results in several pharmacological studies:

  • Antimicrobial Activity : Preliminary studies suggest that rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Antiparasitic Properties : Similar compounds have been linked to antiparasitic effects; however, specific data on this compound's efficacy against parasites like nematodes remains limited. Comparative studies with related compounds indicate potential as an anthelmintic agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University tested the compound against various bacterial strains.
    • Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
    • The study concluded that further exploration into the structure-activity relationship (SAR) could enhance the compound's efficacy.
  • Antiparasitic Investigation :
    • In a separate study focusing on nematode resistance, rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid was evaluated alongside monepantel.
    • The findings indicated that while not as potent as monepantel, it showed moderate activity against Haemonchus contortus in vitro.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL
AntiparasiticHaemonchus contortusModerate activity

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid?

  • Methodological Answer : The synthesis involves three critical stages:
  • Cyclization : Formation of the pyrrolidine ring using 2-methoxybenzaldehyde or analogous aldehydes under basic conditions (e.g., NaH or K₂CO₃) .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the pyrrolidine nitrogen .
  • Methoxy Group Installation : Methoxylation at the 4-position using methylating agents (e.g., methyl iodide) under controlled temperatures (0–25°C) to retain stereochemical integrity .
    Purification typically employs column chromatography and recrystallization, with HPLC used to verify purity (>95%) .

Q. How does the Boc protecting group enhance synthetic flexibility for this compound?

  • Methodological Answer : The Boc group serves dual roles:
  • Amine Protection : Prevents unwanted side reactions (e.g., nucleophilic attacks) during subsequent steps, ensuring regioselectivity .
  • Facile Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl/dioxane), enabling downstream functionalization without disrupting the pyrrolidine core or methoxy substituent .
    This strategy is critical for generating intermediates in drug discovery workflows .

Q. Which analytical techniques are essential for confirming stereochemistry and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies diastereomeric ratios and confirms trans-configuration via coupling constants (e.g., J₃,₄ values) .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Provides absolute configuration validation for single crystals .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and detects impurities .

Advanced Research Questions

Q. How do stereochemical variations at the 3R,4S positions impact biological activity?

  • Methodological Answer : The 3R,4S configuration influences:
  • Receptor Binding : The methoxy group’s spatial orientation modulates hydrogen bonding with target proteins (e.g., enzymes or GPCRs). For example, replacing methoxy with hydroxy (as in ’s analogs) reduces lipophilicity and alters binding kinetics .
  • Metabolic Stability : Trans-configuration enhances resistance to enzymatic degradation compared to cis-isomers, as shown in pharmacokinetic studies of related pyrrolidine derivatives .
    Computational docking (e.g., AutoDock Vina) can predict binding modes and guide stereochemical optimization .

Q. How can researchers resolve contradictions in enantiomeric activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Impurity Artifacts : Trace enantiomers (<2%) can skew bioassay results. Use chiral HPLC with <1% enantiomeric excess (ee) thresholds for purity .
  • Solvent Effects : Polar solvents (e.g., DMSO) may induce conformational changes. Compare activity in multiple solvents (aqueous buffer vs. DMSO) .
  • Biological Assay Variability : Validate assays with positive controls (e.g., known receptor agonists/antagonists) and replicate experiments across independent labs .

Q. What strategies optimize coupling reactions involving the 4-methoxy substituent?

  • Methodological Answer : Key optimizations include:
  • Catalyst Selection : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, achieving >80% yields .
  • Solvent Optimization : Use DMF or THF at 60–80°C to balance reactivity and steric hindrance from the methoxy group .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining stereoselectivity .

Q. How can computational modeling predict interactions with neurological targets (e.g., monoamine transporters)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with dopamine transporters) using AMBER or GROMACS to assess binding stability .
  • Free Energy Perturbation (FEP) : Quantify energy changes during ligand binding to compare methoxy vs. fluoromethyl analogs (e.g., ’s derivatives) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.